molecular formula C17H24O10 B1631176 1,2,4,6-Tetra-O-acetyl-3-O-allyl-beta-D-glucopyranose CAS No. 39698-00-5

1,2,4,6-Tetra-O-acetyl-3-O-allyl-beta-D-glucopyranose

Cat. No. B1631176
CAS RN: 39698-00-5
M. Wt: 388.4 g/mol
InChI Key: OIMJIPHVXXKVLL-NQNKBUKLSA-N
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Description

1,2,4,6-Tetra-O-acetyl-3-O-allyl-beta-D-glucopyranose is a derivative of glucose . It is a complex carbohydrate compound that is often used in biomedical research related to understanding carbohydrate-protein interactions .


Synthesis Analysis

The synthesis of similar compounds involves a multistep reaction. For example, the synthesis of 2,3,4,6-tetra-O-acetyl-ß-d-glucopyranoside involves condensation of 1,2,3,4,6-penta-O-acetyl-ß-d-glucopyranose and propargyl alcohol in the presence of boron trifluoride etherate .


Molecular Structure Analysis

The molecular formula of 1,2,4,6-Tetra-O-acetyl-3-O-allyl-beta-D-glucopyranose is C17H24O10 . Its average mass is 388.366 Da and its monoisotopic mass is 388.136932 Da .

Scientific Research Applications

Synthesis of Disaccharides and D-Glucose-6-Phosphate

This compound is used in the synthesis of disaccharides and D-glucose-6-phosphate . These synthesized products have various applications in biochemistry and molecular biology.

Study of Substrates for Inositol Synthase

Phosphorylated derivatives of this compound have proven valuable in the study of substrates for inositol synthase . This is important in understanding the metabolic pathways involving inositol, a key molecule in signal transduction, lipid metabolism, and cell growth.

Preparation of Anionic Surfactants

The compound is also used for the preparation of anionic surfactants . These surfactants have wide applications in detergents, emulsifiers, and dispersants.

Chiral Derivatization Reagent

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate, a derivative of this compound, is a chiral derivatization reagent which reacts mainly with enantiomeric amino acids . This is useful in the resolution of amino acid derivatives, which is crucial in the study of proteins and peptides.

Synthesis of Sugar Esters

2,3,4,6-O-Tetraacetyl-α-D-glucopyranosyl bromide, another derivative of this compound, is widely used as an intermediate for the synthesis of sugar esters . Sugar esters have applications in food, pharmaceuticals, and cosmetics due to their emulsifying, moisturizing, and antimicrobial properties.

Construction of Quinoline-Based Glycoconjugates

The propargyl function in this compound has been reported in a one-pot three-component reaction of alkyne-aldehyde-aniline for the successful construction of quinoline-based glycoconjugates . These glycoconjugates have potential applications in medicinal chemistry due to their biological activities.

Mechanism of Action

Target of Action

It is known that similar acetylated glucopyranose compounds are often used in the synthesis of disaccharides and d-glucose-6-phosphate , suggesting that they may interact with enzymes involved in carbohydrate metabolism.

Biochemical Pathways

, it can be inferred from its use in the synthesis of disaccharides and D-glucose-6-phosphate that it may influence pathways related to carbohydrate metabolism.

Result of Action

Given its use in the synthesis of disaccharides and d-glucose-6-phosphate , it can be inferred that it may play a role in influencing carbohydrate metabolism at the molecular and cellular levels.

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,5,6-triacetyloxy-4-prop-2-enoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O10/c1-6-7-22-15-14(24-10(3)19)13(8-23-9(2)18)27-17(26-12(5)21)16(15)25-11(4)20/h6,13-17H,1,7-8H2,2-5H3/t13-,14-,15+,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMJIPHVXXKVLL-NQNKBUKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC=C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OCC=C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,6-Tetra-O-acetyl-3-O-allyl-beta-D-glucopyranose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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